molecular formula C10H21NO B1417998 3-Methyl-1-(piperidin-4-yl)butan-1-ol CAS No. 915921-27-6

3-Methyl-1-(piperidin-4-yl)butan-1-ol

Cat. No. B1417998
M. Wt: 171.28 g/mol
InChI Key: HGFKBMNAAHURFG-UHFFFAOYSA-N
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Description

“3-Methyl-1-(piperidin-4-yl)butan-1-ol” is a chemical compound with the empirical formula C10H21NO . It is a solid substance and is part of the heterocyclic building blocks .


Synthesis Analysis

While specific synthesis methods for “3-Methyl-1-(piperidin-4-yl)butan-1-ol” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the modulation of the aliphatic chain linking the moiety to the piperidine ring, modulation of the amide substituent and linker, replacement of the moiety with urea-like substructures, and elimination of the piperidine ring and moiety functionalization .


Molecular Structure Analysis

The molecular weight of “3-Methyl-1-(piperidin-4-yl)butan-1-ol” is 171.28 . The SMILES string representation of the molecule is OC(CC©C)C1CCNCC1 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-1-(piperidin-4-yl)butan-1-ol” were not found, piperidine derivatives have been used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical And Chemical Properties Analysis

“3-Methyl-1-(piperidin-4-yl)butan-1-ol” is a solid substance . Its empirical formula is C10H21NO , and its molecular weight is 171.28 .

Scientific Research Applications

Synthesis and Pharmacology

3-Methyl-1-(piperidin-4-yl)butan-1-ol is a derivative of piperidine, and its synthesis methods, pharmacological properties, and uses are significant in medicinal chemistry. It's related to various derivatives, such as trihexyphenidyl, biperiden, and raloxifene, which are used for their pharmacological effects (Vardanyan, 2018).

Chemo-Enzymatic Synthesis

The compound has been studied for its efficient chemo-enzymatic synthesis. One such synthesis is the production of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, demonstrating its significance in the synthesis of complex molecules (Banoth et al., 2012).

Intermediate for Repaglinide Synthesis

The compound serves as a key intermediate in the synthesis of repaglinide, a drug used for managing diabetes. The development of a large-scale synthesis process for this intermediate shows its industrial and pharmacological importance (Kolla et al., 2006).

Antidepressant Activity Analysis

It has been evaluated for antidepressant activity in the form of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols. These compounds were studied for their effects on behavior, showcasing the compound's relevance in neuropsychopharmacology (Kumar et al., 2004).

CCR5 Antagonists for HIV-1

Derivatives of 3-Methyl-1-(piperidin-4-yl)butan-1-ol have been studied as potent CCR5 antagonists, potentially useful in anti-HIV-1 therapies. This application demonstrates its role in developing treatments for viral infections (Finke et al., 2001).

Synthesis of Tolperisone Metabolites

Its derivatives, such as 1-(4′-Carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-one, have been synthesized in both racemic and optically active forms, indicating its role in the production of metabolites for muscle relaxants (Bálint et al., 2002).

Catalysis in Organic Synthesis

The compound is involved in catalytic synthesis processes. For instance, it has been used in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation, highlighting its role in facilitating complex organic reactions (Mokhtary & Torabi, 2017).

Intermediate for Nociceptin Antagonists

It has been used in the synthesis of intermediates for nociceptin antagonists, compounds that could be relevant in pain management and opioid receptor research (Jona et al., 2009).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-methyl-1-piperidin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)7-10(12)9-3-5-11-6-4-9/h8-12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFKBMNAAHURFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660737
Record name 3-Methyl-1-(piperidin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(piperidin-4-yl)butan-1-ol

CAS RN

915921-27-6
Record name α-(2-Methylpropyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(piperidin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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